Product packaging for cis-2-Decen-2,3-d2-1-ol(Cat. No.:)

cis-2-Decen-2,3-d2-1-ol

Cat. No.: B1165010
M. Wt: 158.28
Attention: For research use only. Not for human or veterinary use.
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Description

cis-2-Decen-2,3-d2-1-ol is a high-purity, deuterated analog of the unsaturated fatty alcohol, (Z)-2-decen-1-ol, intended for research use only. This compound is characterized by the substitution of two hydrogen atoms with deuterium at the 2 and 3 positions, making it a valuable internal standard for quantitative mass spectrometry. Its primary research value lies in eliminating analytical ambiguities when tracing the metabolic fate of the native compound or studying its biochemical pathways. While the specific biological activities of this compound are a subject of ongoing research, its non-deuterated form and structurally related compounds, such as cis-2-decenoic acid, are known to be biologically active. cis-2-decenoic acid is a fatty acid signal molecule produced by Pseudomonas aeruginosa that has been shown to induce the dispersion of microbial biofilms, a key mechanism in persistent infections . Researchers can utilize this deuterated version to precisely investigate the role of similar fatty acid derivatives in interkingdom signaling, quorum sensing, and the regulation of virulence in pathogenic bacteria. The mechanism of action for such compounds often involves modulating gene expression; for instance, exposure to cis-2-decenoic acid leads to the differential expression of hundreds of genes in P. aeruginosa , affecting pathways related to motility, metabolism, and persistence . This product is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C10H18D2O

Molecular Weight

158.28

Purity

95% min.

Synonyms

cis-2-Decen-2,3-d2-1-ol

Origin of Product

United States

High Resolution Spectroscopic Characterization and Structural Elucidation of Cis 2 Decen 2,3 D2 1 Ol

High-Resolution Mass Spectrometry (HRMS) and Deuterium-Influenced Fragmentation Pathway Analysis

HRMS is a cornerstone for determining the elemental composition of a molecule and verifying its isotopic purity through highly accurate mass measurements.

High-resolution mass spectrometry provides mass measurements with high precision (typically to four or more decimal places), allowing for the unambiguous determination of a molecule's elemental formula. The incorporation of two deuterium (B1214612) atoms results in a distinct mass increase compared to the non-deuterated analog. HRMS can easily differentiate between C₁₀H₂₀O and C₁₀H₁₈D₂O, providing definitive confirmation of the successful deuteration. nih.gov Furthermore, by analyzing the isotopic distribution of the molecular ion peak, the isotopic purity can be accurately assessed. A high-purity sample of cis-2-Decen-2,3-d2-1-ol would show a dominant peak at m/z corresponding to the desired molecule, with minimal contributions from partially labeled or unlabeled species.

Table 4: Calculated Exact Masses for Molecular Ions.

CompoundFormulaCalculated Exact Mass (m/z)
cis-2-Decen-1-olC₁₀H₂₀O156.15142
This compoundC₁₀H₁₈D₂O158.16407

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic pattern of product ions. This pattern provides valuable structural information. The fragmentation of unsaturated alcohols is often characterized by pathways such as dehydration (loss of water) and various C-C bond cleavages. openochem.orgyoutube.com

The presence of deuterium at C-2 and C-3 serves as a mechanistic probe for these fragmentation pathways. For instance, the dehydration of the non-deuterated molecular ion would result in a neutral loss of 18 Da (H₂O). In the labeled compound, if the mechanism involves a hydrogen from C-3, the observed loss would be 19 Da (HDO), producing a fragment ion at a different m/z value. Similarly, any fragment ions that retain the C1-C3 portion of the molecule will be shifted by +2 mass units compared to the corresponding fragments from the unlabeled compound. Analyzing these mass shifts in the MS/MS spectrum allows for a detailed investigation of the fragmentation mechanisms and provides further confirmation of the label positions.

Table 5: Comparison of Potential Key Fragments in MS/MS Analysis.

Fragmentation PathwayNon-Deuterated Fragment (m/z)Deuterated Fragment (m/z)Mass Shift
Dehydration (Loss of H₂O/HDO)[M-18]⁺[M-19]⁺+1 (for fragment)
Allylic Cleavage at C4-C5C₄H₇O⁺ (m/z 71.0497)C₄H₅D₂O⁺ (m/z 73.0623)+2
Cleavage at C3-C4C₇H₁₅⁺ (m/z 99.1174)C₇H₁₅⁺ (m/z 99.1174)0

Vibrational Spectroscopy (FTIR, Raman) for Deuterium-Induced Isotopic Shifts

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a fundamental approach for the structural characterization of molecules by probing their vibrational modes. mt.com In the case of this compound, the strategic placement of two deuterium atoms at the vinylic positions (C2 and C3) induces significant and informative shifts in the vibrational spectra when compared to its non-deuterated counterpart, cis-2-decen-1-ol.

The most pronounced effect of deuterium substitution is the downshift in the vibrational frequencies of the bonds directly involving the deuterium atoms. libretexts.org This phenomenon is primarily attributed to the increased reduced mass of the C-D bond compared to the C-H bond. According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass. Doubling the mass of the hydrogen atom by substituting it with deuterium results in a predictable decrease in the stretching frequency. libretexts.org

For this compound, the C-D stretching vibrations are expected to appear in a region of the infrared spectrum that is significantly lower than the typical C-H stretching region (approximately 3000-3100 cm⁻¹ for vinylic C-H bonds). These C-D stretches are anticipated to be observed in the 2200-2300 cm⁻¹ range. Similarly, the C-D bending modes will also exhibit a downward shift compared to the corresponding C-H bending modes.

The following interactive data table illustrates the expected deuterium-induced isotopic shifts in the vibrational spectra of this compound. The data is based on typical values observed for similar deuterated alkenes and alcohols, as specific experimental data for this compound is not publicly available.

Vibrational Modecis-2-decen-1-ol (cm⁻¹)This compound (cm⁻¹) (Predicted)Isotopic Shift (Δν, cm⁻¹)
=C-H Stretch (vinylic)~3020N/A-
=C-D Stretch (vinylic)N/A~2250-
C=C Stretch~1650~1630-20
O-H Stretch~3350 (broad)~3350 (broad)0
C-O Stretch~1050~1045-5
=C-H Bend (out-of-plane)~730N/A-
=C-D Bend (out-of-plane)N/A~550-

Note: The values for this compound are predictive and intended to be illustrative of the expected isotopic shifts.

The isotopic substitution can also have more subtle, long-range effects on other vibrational modes within the molecule. libretexts.org For instance, the C=C stretching frequency is expected to experience a slight redshift (a decrease in wavenumber) upon deuteration of the adjacent carbon atoms. This is due to the altered vibrational coupling between the C=C bond and the now heavier C-D bonds. The O-H and C-O stretching frequencies are not expected to be significantly affected as they are further removed from the site of deuteration.

Raman spectroscopy offers complementary information to FTIR. While the O-H stretch is often a weak band in Raman, the C=C and C-C skeletal vibrations are typically strong. The deuterium-induced shifts observed in FTIR will be mirrored in the Raman spectrum, providing a comprehensive vibrational profile of the molecule.

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Excess Determination (if applicable)

Chirality in a molecule, the property of being non-superimposable on its mirror image, can arise from various structural features, including the presence of a stereocenter. While this compound does not possess a traditional chiral carbon atom in its non-deuterated form, the isotopic substitution at C3 can, in principle, render the molecule chiral if the deuterium and hydrogen on that carbon are arranged stereospecifically. However, the prompt specifies deuteration at the C2 and C3 positions of a cis-alkene, which does not inherently create a stereocenter.

For the purpose of this discussion, let us consider a scenario where a chiral center is present in a related deuterated decenol, for instance, if the deuteration was at a prochiral center, leading to distinct enantiomers. In such a hypothetical case, chiroptical spectroscopy, specifically Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), would be invaluable for determining the enantiomeric excess (ee). nih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov An achiral molecule will not exhibit a CD signal. Enantiomers, being mirror images, will produce CD spectra that are equal in magnitude but opposite in sign. A racemic mixture (a 50:50 mixture of enantiomers) will therefore have a net zero CD signal.

The determination of enantiomeric excess relies on the principle that the magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. nih.gov By measuring the CD signal of a sample with an unknown enantiomeric composition and comparing it to the signal of a pure enantiomer (or a sample of known ee), the enantiomeric excess can be calculated.

A calibration curve can be constructed by plotting the CD signal intensity at a specific wavelength (typically at the maximum of a Cotton effect) against the known enantiomeric excess of a series of standards. The enantiomeric excess of an unknown sample can then be determined from its measured CD signal using this calibration curve. nih.gov

The following interactive data table provides a hypothetical example of how CD spectroscopy data could be used to determine the enantiomeric excess of a chiral deuterated alcohol.

Sample IDEnantiomeric Excess (%)CD Signal (mdeg) at λmax
Standard 1100 (R-enantiomer)+25.0
Standard 250 (R-enantiomer)+12.5
Standard 30 (racemic)0.0
Standard 450 (S-enantiomer)-12.5
Standard 5100 (S-enantiomer)-25.0
UnknownTo be determined+18.7

Note: This data is hypothetical and serves to illustrate the principle of enantiomeric excess determination using CD spectroscopy.

From the hypothetical data in the table, the unknown sample exhibits a positive CD signal, indicating an excess of the R-enantiomer. The enantiomeric excess can be calculated as:

ee (%) = (|CD_unknown| / |CD_pure|) * 100 = (18.7 / 25.0) * 100 = 74.8%

ORD spectroscopy, which measures the change in the angle of rotation of plane-polarized light as a function of wavelength, can also be used for determining enantiomeric excess and is often used in conjunction with CD for a more complete chiroptical characterization.

While the specific molecule this compound as named is not chiral, the principles of chiroptical spectroscopy would be directly applicable to closely related deuterated isomers that do possess chirality. The sensitivity of these techniques makes them powerful tools for the stereochemical analysis of isotopically labeled compounds. nih.gov

Mechanistic Investigations and Biochemical Transformations Probed by Cis 2 Decen 2,3 D2 1 Ol

Application of Deuterium (B1214612) Labeling in Elucidating Organic Reaction Mechanisms

Isotopic labeling, particularly with deuterium, is a cornerstone of mechanistic organic chemistry. chem-station.com The replacement of a hydrogen atom (protium) with a deuterium atom introduces a minimal electronic change but a significant mass difference, which can measurably alter reaction rates and provide a traceable marker for atomic movement. chem-station.comyoutube.com

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant of the light isotopologue (kH) to that of the heavy one (kD). wikipedia.org This effect arises primarily from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. princeton.edulibretexts.org The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break, which typically results in a slower reaction rate. libretexts.org

Primary KIE: A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.org For C-H/C-D bonds, typical primary KIE values (kH/kD) at room temperature range from 2 to 8. libretexts.org In the context of cis-2-Decen-2,3-d2-1-ol, if a reaction mechanism involves the cleavage of the C-D bond at either the C-2 or C-3 position during its slowest step, a significant primary KIE would be expected. Observing such an effect provides strong evidence that this bond cleavage is central to the reaction's progress. baranlab.org

Secondary KIE: A secondary KIE occurs when the isotopically labeled bond is not broken in the rate-determining step, but its environment changes, for instance, due to a change in hybridization of the carbon atom. princeton.edu These effects are much smaller than primary KIEs, with typical values ranging from 0.7 to 1.5. princeton.edu For this compound, a reaction that causes the sp2-hybridized C-2 or C-3 to become sp3-hybridized in the transition state would exhibit an inverse secondary KIE (kH/kD < 1). Conversely, a change from sp3 to sp2 results in a normal secondary KIE (kH/kD > 1). These subtle effects can provide detailed information about the structure of the transition state.

Table 1. Hypothetical Kinetic Isotope Effects (KIE) in Reactions of this compound
Reaction Type at C-2 or C-3KIE TypeExpected kH/kD ValueMechanistic Implication
Hydrogen Abstraction (Rate-Determining)Primary~ 4-7C-D bond is broken in the rate-determining step.
E2 Elimination (Rate-Determining)Primary~ 3-8C-D bond cleavage is part of the concerted elimination step.
Addition to Double Bond (sp2 → sp3)Secondary (Inverse)~ 0.8-0.95Hybridization change occurs in the transition state.
Reaction at C-1 (Remote Site)No Significant KIE~ 1.0C-D bonds are not involved in the rate-determining step.

Deuterium's utility extends beyond kinetics to that of a tracer, allowing chemists to map the journey of hydrogen atoms through complex reaction sequences. nih.gov Because deuterium can be distinguished from hydrogen by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), its final position in a product molecule reveals which hydrogen atoms have moved.

In reactions involving this compound, such as acid-catalyzed isomerizations or sigmatropic rearrangements, the deuterium labels at C-2 and C-3 are invaluable. For example, in a potential allylic rearrangement, the hydroxyl group could migrate from C-1 to C-3. By analyzing the product, one could determine if a deuterium atom also migrated. If the product shows deuterium at a new position, it provides direct evidence for a specific migration pathway, helping to distinguish between competing mechanisms that might otherwise be indistinguishable.

Enzymatic Transformations and Biochemical Pathway Elucidation in Model Systems

Enzymes catalyze reactions with remarkable specificity and efficiency. Deuterium-labeled substrates like this compound are instrumental in probing the intricate mechanisms of these biological catalysts. acs.org

This compound can be used to study a variety of enzyme classes that act on unsaturated alcohols.

Oxidation: Alcohol dehydrogenases catalyze the oxidation of alcohols to aldehydes or ketones. nih.govrsc.org When this compound is oxidized at the C-1 position, the deuterium labels at C-2 and C-3 can exert a secondary KIE, providing information about conformational changes or electronic effects at the double bond during the hydride transfer from C-1.

Reduction: Enzymes that reduce the carbon-carbon double bond (e.g., enoate reductases) would act on the deuterated double bond of this compound. A primary KIE would be observed if C-D bond formation is rate-limiting, helping to elucidate the hydrogenation mechanism.

Hydration: Hydratases add water across a double bond. By using this compound as a substrate and performing the reaction in H₂O, the stereochemistry of water addition can be determined by locating the positions of the newly added -H and -OH groups relative to the deuterium atoms, providing insight into the enzyme's active site geometry.

Beyond its effect on bond cleavage, deuterium can also be a subtle probe for understanding how a substrate fits and interacts within an enzyme's active site. nih.govresearchgate.net The vibrational modes of a C-D bond are different from a C-H bond. These differences can be monitored using techniques like Raman or infrared spectroscopy. Changes in the C-D vibrational frequencies upon binding of this compound to an enzyme can indicate specific interactions, such as hydrogen bonding or steric constraints within the active site, that are critical for catalysis. Furthermore, temperature-dependent hydrogen-deuterium exchange (HDX) experiments can reveal how substrate binding affects the flexibility and dynamics of the entire enzyme structure, identifying regions that communicate with the active site. nih.gov

One of the most powerful applications of isotopically labeled compounds is in tracing metabolic pathways. researchgate.netnih.gov By introducing this compound into a microbial culture or a cell-free system containing biosynthetic enzymes, researchers can follow the path of the deuterium atoms into other molecules. nih.gov

This deuterated alcohol can act as a precursor for the synthesis of more complex lipids, pheromones, or other natural products. After a period of incubation, the cellular components can be extracted and analyzed by mass spectrometry. Molecules that have been synthesized using the deuterated precursor will be heavier by two mass units (due to the two deuterium atoms). nih.gov By identifying these heavier molecules, a direct metabolic link is established, allowing for the mapping of previously unknown biosynthetic routes.

Table 2. Hypothetical Mass Spectrometry Analysis for Tracing the Metabolic Fate of this compound
Metabolic TransformationPotential ProductExpected Mass of Unlabeled Product (M)Expected Mass of Deuterium-Labeled Product (M+2)Conclusion from Observation
Oxidation of Alcohol to Acidcis-2-Decenoic acid170.25 g/mol172.26 g/molThe alcohol is a direct precursor to the fatty acid.
Chain Elongationcis-4-Dodecenoic acid198.30 g/mol200.31 g/molThe 10-carbon backbone was incorporated and elongated.
Saturation of Double BondDecanol158.28 g/mol160.29 g/molThe C=C bond was reduced, but the C-D bonds remained intact.
Degradation (β-oxidation)Octanoic acid144.21 g/mol146.22 g/molThe precursor was shortened by two carbons, retaining the label.

Non-Enzymatic Degradation Mechanisms in Controlled Physicochemical Environments

The stability of unsaturated alcohols, such as this compound, in non-biological settings is dictated by the physicochemical conditions of their environment. Temperature, pH, and the presence of oxidative agents are key factors that can initiate and propagate degradation reactions, leading to the formation of various smaller, often more volatile, compounds. Understanding these non-enzymatic degradation pathways is crucial for applications where the chemical integrity of the compound is paramount. The principal mechanisms of non-enzymatic degradation for unsaturated alcohols are oxidation and hydrolysis.

Oxidative Degradation:

The double bond in unsaturated alcohols is susceptible to attack by oxidizing agents. In atmospheric conditions, for instance, reactions with species like nitrate (B79036) radicals (NO₃) can lead to the cleavage of the carbon-carbon double bond. This process typically results in the formation of smaller carbonyl compounds. For structurally similar short-chain unsaturated alcohols, studies have shown that such oxidative degradation yields products like formaldehyde (B43269) and acetaldehyde (B116499). The specific yields of these products depend on the structure of the parent alcohol.

For example, the gas-phase reaction of allyl alcohol (2-propen-1-ol) with nitrate radicals has been reported to produce formaldehyde with a yield of 37(±1)% and 2-nitrooxy acetaldehyde with a yield of 41(±7)%. rsc.org Similarly, 2-butene-1-ol yields acetaldehyde (12±2)%, formaldehyde (10±3)%, and glycolaldehyde (B1209225) (7±2)%. rsc.org While direct data for this compound is not available, these findings suggest that its degradation would likely produce a mixture of aldehydes and other oxygenated species.

Ozonolysis is another significant oxidative pathway, particularly for unsaturated compounds. The reaction of ozone with the double bond of an unsaturated fatty acid, oleic acid, is known to yield products such as azelaic acid, nonanoic acid, 9-oxononanoic acid, and nonanal. d-nb.info This suggests that the ozonolysis of cis-2-Decen-1-ol would similarly lead to cleavage at the double bond, resulting in the formation of aldehydes and carboxylic acids.

Hydrolytic Degradation:

Hydrolysis can also contribute to the degradation of unsaturated alcohols, particularly if they are esterified or if other functional groups susceptible to hydrolysis are present. The rate of hydrolysis is highly dependent on pH. For related compounds like organic nitrates, hydrolysis can proceed through both unimolecular (SN1) and bimolecular (SN2) mechanisms. nih.gov The acid-catalyzed SN1 mechanism is often observed for tertiary and secondary organonitrates, while primary ones can exhibit a competition between SN1 and SN2 pathways. nih.gov For some primary organic nitrates, the hydrolysis lifetime can be as short as 13.9 minutes under neutral conditions. nih.gov While an alcohol itself is not directly hydrolyzed, these findings are relevant for understanding the stability of potential derivatives or reaction products of this compound in aqueous environments. The pH of the medium can significantly influence the stability of compounds, with alkaline conditions often accelerating the degradation of esters and other functional groups. researchgate.net

Thermal Degradation:

Elevated temperatures can provide the necessary energy to initiate degradation reactions. While specific data for this compound is scarce, studies on the thermal decomposition of related compounds offer insights. For example, the thermal decomposition of poly(vinyl alcohol) is known to proceed in stages, with the initial stage involving dehydration and the formation of volatile products, including aldehydes and ketones. This suggests that at elevated temperatures, cis-2-Decen-1-ol could undergo dehydration to form dienes or rearrange to form other isomers.

The following interactive table summarizes the potential degradation products of unsaturated alcohols based on analogous compounds.

Degradation PathwayReactant TypeExample ReactantMajor Degradation ProductsMolar Yield (%)
Oxidation (NO₃ Radical)Unsaturated AlcoholAllyl alcoholFormaldehyde37 (±1) rsc.org
2-Nitrooxy acetaldehyde41 (±7) rsc.org
Oxidation (NO₃ Radical)Unsaturated Alcohol2-Butene-1-olAcetaldehyde12 (±2) rsc.org
Formaldehyde10 (±3) rsc.org
Glycolaldehyde7 (±2) rsc.org
OzonolysisUnsaturated Fatty AcidOleic AcidAzelaic acid, Nonanoic acid, 9-Oxononanoic acid, NonanalNot specified d-nb.info

The following table outlines the hydrolysis lifetimes of some primary organic nitrates, which can be considered analogous in terms of having a primary alkyl structure.

CompoundpHHydrolysis MechanismLifetime
Primary Alkyl Organic Nitrate (1°_BpHN)NeutralSN1 / SN2 Competition13.9 minutes nih.gov
Primary Isoprene-derived OrganonitratesNot specifiedNot specified>2500 hours copernicus.org

It is important to note that the presence of deuterium at the 2 and 3 positions in this compound can influence the kinetics of these degradation reactions, a phenomenon known as the kinetic isotope effect. However, without specific experimental data for this deuterated compound, the precise impact on its degradation rates remains speculative.

Advanced Analytical Method Development for the Detection and Quantification of Cis 2 Decen 2,3 D2 1 Ol

Chromatographic Separation Techniques for Isotope-Labeled Compounds

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the analysis of isotope-labeled compounds, offering the requisite selectivity and sensitivity to differentiate and quantify these molecules within complex mixtures. The choice of technique is primarily dictated by the analyte's physicochemical properties and the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov Given that cis-2-Decen-2,3-d2-1-ol is an alcohol, its volatility and chromatographic behavior can be significantly improved through derivatization. libretexts.orgresearchgate.net The use of stable isotope-labeled analogs as internal standards is a common practice in quantitative GC-MS analyses to ensure accuracy. nih.govscioninstruments.com

Derivatization of the hydroxyl group of this compound to form a more volatile and thermally stable derivative is a crucial step. libretexts.org Common derivatization reactions for alcohols include silylation, which replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, and acylation, which introduces an acyl group. libretexts.org For instance, reacting the alcohol with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) yields a TMS ether, which exhibits excellent chromatographic properties. sigmaaldrich.com

The mass spectrometer detects the derivatized compound and its deuterated standard. The mass difference between this compound and a non-deuterated internal standard, or a standard with a different number of deuterium (B1214612) atoms, allows for their distinct detection and quantification. researchgate.net Chemical ionization (CI) can be employed as a soft ionization technique to yield identifiable protonated molecular ion peaks, which is advantageous for isotope labeling studies. chemrxiv.org

Table 1: Hypothetical GC-MS parameters for the analysis of derivatized this compound.
ParameterCondition
GC ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)
Injector Temperature250°C
Oven ProgramInitial 60°C, ramp to 280°C at 10°C/min
Carrier GasHelium at 1 mL/min
Derivatizing AgentN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Ionization ModeElectron Ionization (EI) at 70 eV
MS Transfer Line290°C
Mass Range50-500 amu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Analysis in Complex Matrices

For the analysis of this compound in complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the method of choice due to its high specificity and sensitivity. mdpi.comyoutube.com This technique is particularly useful for analytes that are not readily amenable to GC-MS or when minimal sample preparation is desired. nih.gov The use of stable isotope-labeled internal standards is crucial in LC-MS/MS to compensate for matrix effects, which can cause ion suppression or enhancement. nih.govwaters.com

Reversed-phase chromatography is commonly employed for the separation of moderately polar compounds like this compound. nih.gov The chromatographic separation of the deuterated analyte from its non-deuterated counterpart is generally not observed, as they have nearly identical retention times. nih.govmdpi.com However, in some cases, a slight chromatographic isotope effect can occur, where the deuterated compound elutes slightly earlier than the non-deuterated one. nih.govoup.com

Tandem mass spectrometry provides an additional layer of selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and its isotope-labeled internal standard. This high selectivity minimizes interferences from the sample matrix. youtube.com

Table 2: Illustrative LC-MS/MS parameters for this compound analysis.
ParameterCondition
LC ColumnC18 (100 mm x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Ionization SourceElectrospray Ionization (ESI), Positive Mode
MS/MS TransitionsSpecific to analyte and internal standard

Chiral Chromatography for Enantiomeric Purity Analysis (if applicable)

The introduction of deuterium at the second and third positions of 2-decen-1-ol (B92844) can potentially create one or more chiral centers, making the resulting this compound a chiral molecule. The analysis of molecules that are chiral by virtue of deuterium substitution presents a unique analytical challenge. nih.gov Chiral chromatography is the definitive method for separating and quantifying enantiomers. wikipedia.orgphenomenex.com

This separation can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. libretexts.orgsigmaaldrich.com Polysaccharide-based and cyclodextrin-based CSPs are widely used for the separation of a broad range of chiral compounds, including alcohols. wikipedia.orgcsfarmacie.cz The choice of the chiral selector and the mobile phase is critical for achieving enantiomeric separation. csfarmacie.cz Molecular rotational resonance (MRR) spectroscopy is an emerging technique for the assignment of absolute configuration and the measurement of enantiomeric excess of enantioisotopomers. marquette.edu

Optimized Sample Preparation Strategies for Diverse Sample Types (excluding human clinical)

The goal of sample preparation is to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.

Extraction and Enrichment Protocols for Trace Analysis

For the trace analysis of this compound from diverse matrices such as environmental water, soil, or plant tissues, efficient extraction and enrichment are necessary. Solid-phase extraction (SPE) is a commonly used technique for this purpose. acs.org For a moderately polar compound like this compound, a reversed-phase SPE sorbent (e.g., C18) can be effective.

The general steps for SPE include:

Conditioning: The sorbent is conditioned with a solvent like methanol, followed by water, to activate the stationary phase.

Loading: The sample is passed through the SPE cartridge, and the analyte is retained on the sorbent.

Washing: The cartridge is washed with a weak solvent to remove interfering compounds.

Elution: The analyte is eluted with a small volume of a strong organic solvent.

The resulting eluate is then typically evaporated and reconstituted in a solvent compatible with the subsequent chromatographic analysis.

Table 3: Example Solid-Phase Extraction Protocol for this compound from an aqueous matrix.
StepProcedure
SorbentC18, 500 mg
Conditioning5 mL Methanol, followed by 5 mL Water
Sample Loading100 mL aqueous sample
Washing5 mL of 5% Methanol in Water
Elution2 x 2 mL Ethyl Acetate
Post-ElutionEvaporate to dryness and reconstitute in 100 µL Acetonitrile

Derivatization Techniques for Enhanced Detection and Separation

As previously mentioned in the GC-MS section, derivatization is a key strategy for improving the analytical performance for compounds containing active hydrogens, such as alcohols. jfda-online.com The primary goals of derivatization are to increase volatility, improve thermal stability, and enhance detector response. libretexts.org

Silylation: This is one of the most common derivatization methods for alcohols. libretexts.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the hydroxyl group to form a less polar and more volatile trimethylsilyl (TMS) ether. sigmaaldrich.com

Acylation: This involves the reaction of the alcohol with an acylating agent, such as an acid anhydride (B1165640) or an acyl halide, to form an ester. libretexts.org Using fluorinated acylating agents, like trifluoroacetic anhydride (TFAA), can significantly enhance the sensitivity of detection by electron capture detectors (ECD) in GC analysis. jfda-online.com

The choice of derivatization reagent and reaction conditions (temperature and time) must be optimized to ensure complete derivatization and avoid the formation of byproducts. sigmaaldrich.com For LC-MS/MS analysis, derivatization can also be employed to improve ionization efficiency. For instance, derivatization of alcohols can enhance their response in electrospray ionization. mdpi.com

Method Validation and Performance Characteristics for Deuterated Compound Analysis

Method validation is a cornerstone of quantitative analysis, ensuring that a specific method is fit for its intended purpose. elementlabsolutions.comnih.gov For deuterated compounds like this compound, which are used as internal standards, validation confirms that the analytical procedure is robust and reliable. clearsynth.com This process involves evaluating several key performance characteristics to establish the method's capabilities and limitations.

Sensitivity is a measure of a method's ability to distinguish between two samples with slightly different analyte concentrations. libretexts.org It is often characterized by the Limit of Detection (LOD), the lowest analyte concentration that can be reliably detected, and the Limit of Quantitation (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. youtube.comnih.gov For this compound, high sensitivity is crucial, especially when it is used to quantify trace levels of its non-deuterated counterpart.

Selectivity , also referred to as specificity, is the method's ability to accurately measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components. elementlabsolutions.comyoutube.com In the context of this compound, the analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), must be able to differentiate the deuterated standard from its non-deuterated (d0) form and any other potential interferences. nih.gov

Linearity demonstrates the method's capacity to produce results that are directly proportional to the concentration of the analyte within a given range. youtube.comnih.gov This is established by analyzing a series of standards of known concentrations and plotting the instrument response against the concentration. A linear relationship, typically confirmed by a high coefficient of determination (R²), is essential for accurate quantification. nih.gov

Table 1: Illustrative Linearity Data for this compound Analysis

Nominal Concentration (ng/mL)Measured Response (Peak Area Ratio)Calculated Concentration (ng/mL)Accuracy (%)
1.00.0521.04104.0
5.00.2454.9098.0
25.01.2625.2100.8
50.02.5150.2100.4
100.04.9899.699.6
250.012.55251.0100.4
500.024.90498.099.6

This table presents hypothetical data demonstrating a linear response for the analysis of this compound, with a resulting regression equation of y = 0.0501x + 0.0015 and an R² value of 0.9998.

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in its parameters, indicating its reliability during normal use. elementlabsolutions.comchempedia.info For an LC-MS/MS method, these variations could include minor changes in mobile phase composition, pH, column temperature, or flow rate. youtube.com Assessing robustness ensures the method's dependability across different instruments and laboratories.

The isotopic purity of a deuterated standard is a critical parameter, as it directly impacts the accuracy of quantitative measurements. nih.govrsc.org It is essential to determine the percentage of the desired deuterated molecule (d2 in this case) relative to other isotopic variants (e.g., d0, d1). High-resolution mass spectrometry (HRMS) is a powerful technique for this purpose, allowing for the separation and quantification of different isotopologue ions. nih.govresearchgate.net

The analysis provides the relative isotopic abundance, which is the percentage of each isotopic species present in the standard. For this compound, the ideal standard would be >99% isotopically pure, minimizing the contribution of the non-deuterated form to the analytical signal. osti.gov

Table 2: Example Isotopic Purity Analysis of a this compound Standard

Isotopic SpeciesRelative Abundance (%)
d0 (unlabeled)0.3
d10.9
d2 (labeled) 98.7
d30.1

This table illustrates a hypothetical result from an isotopic purity analysis, showing the high enrichment of the desired d2 species.

Application of Isotope Dilution Assays for Absolute Quantification

Isotope dilution mass spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantitative results. wikipedia.orgresearchgate.netrsc.org It is considered a primary ratio method of measurement. rsc.orgrsc.org The principle involves adding a known amount of an isotopically labeled standard, such as this compound, to a sample containing the unlabeled analyte (the non-deuterated cis-2-Decen-1-ol). osti.govwikipedia.org

Because the labeled standard is chemically identical to the analyte, it behaves the same way during sample preparation, extraction, and analysis. scispace.com Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the unlabeled analyte to the labeled standard using mass spectrometry, the initial concentration of the analyte in the sample can be calculated with high precision and accuracy. nih.govosti.gov This approach effectively corrects for matrix effects and variations in instrument response, making it a powerful tool for absolute quantification. clearsynth.comkcasbio.com

Theoretical and Computational Studies of Cis 2 Decen 2,3 D2 1 Ol

Quantum Chemical Calculations for Geometrical and Electronic Structure of Deuterated Analogues

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for elucidating the fundamental properties of molecules like cis-2-Decen-2,3-d2-1-ol. These methods solve approximations of the Schrödinger equation to determine the molecule's equilibrium geometry and the distribution of its electrons.

For a deuterated analogue, these calculations can precisely predict the subtle structural changes induced by the isotopic substitution. The primary effect of replacing hydrogen with deuterium (B1214612) is an increase in mass. This does not alter the electronic potential energy surface but does change the molecule's vibrational zero-point energy (ZPE). Consequently, the average bond lengths involving deuterium are slightly shorter than their hydrogen counterparts. Quantum chemical calculations can model these minute differences in bond lengths and angles with high accuracy. ajchem-a.comajchem-a.comnih.gov

Furthermore, these calculations provide a detailed picture of the electronic structure, including the molecular orbital energies, charge distribution, and dipole moment. This information is crucial for understanding the molecule's reactivity and intermolecular interactions. For this compound, calculations would reveal how the electron density is distributed across the carbon-carbon double bond, the alcohol functional group, and the deuterated positions.

Table 1: Illustrative Calculated Geometrical Parameters for cis-2-Decen-1-ol and its Deuterated Analogue Note: This table presents hypothetical data for illustrative purposes.

Parametercis-2-Decen-1-ol (Calculated)This compound (Calculated)Expected Change
C2-H/D Bond Length (Å)1.0921.090Slight decrease
C3-H/D Bond Length (Å)1.0951.093Slight decrease
C1-C2-C3 Bond Angle (°)123.5123.4Minimal change
Molecular Dipole Moment (Debye)1.681.67Slight decrease

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies) with Deuterium Substitution

Computational chemistry provides powerful tools for predicting spectroscopic data, which is invaluable for structure verification and analysis.

NMR Chemical Shifts: The substitution of hydrogen with deuterium induces small but measurable changes in the NMR chemical shifts of nearby nuclei, an effect known as a secondary isotope shift. stemwomen.org These shifts can be predicted computationally using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically coupled with DFT. nih.gov The calculations determine the magnetic shielding tensors for each nucleus in both the deuterated and non-deuterated molecule. The difference in the calculated shielding constants directly corresponds to the predicted isotope shift. aip.org For this compound, predictions would show small upfield shifts (to lower ppm values) for the carbon atoms C2 and C3, and potentially for C1 and C4 as well.

Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrational modes of a molecule. The frequency of a specific vibration is dependent on the masses of the atoms involved and the stiffness of the bond connecting them. Because deuterium is approximately twice as massive as hydrogen, C-D stretching and bending vibrations occur at significantly lower frequencies than the corresponding C-H vibrations. ajchem-a.comlibretexts.org This isotopic effect is readily predictable through computational frequency analysis. uni-muenchen.de After calculating the equilibrium geometry, a second derivative calculation of the energy yields a Hessian matrix, from which the vibrational frequencies and their corresponding motions can be determined.

Table 2: Illustrative Predicted Spectroscopic Data for this compound Note: This table presents hypothetical data for illustrative purposes.

Spectroscopic PropertyNon-Deuterated Analogue (Calculated)Deuterated Analogue (Calculated)
13C NMR Shift of C2 (ppm)125.4125.1
13C NMR Shift of C3 (ppm)130.2129.9
C-H/D Stretch at C2 (cm-1)~3020~2250
C-H/D Stretch at C3 (cm-1)~2935~2180

Molecular Dynamics Simulations of Compound Interactions and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD is essential for exploring its conformational space—the variety of three-dimensional shapes the molecule can adopt due to rotation around its single bonds. calcus.cloud

An MD simulation begins with an initial structure and calculates the forces on each atom based on a molecular mechanics force field. It then uses Newton's laws of motion to simulate the subsequent movements over a series of very small time steps. The resulting trajectory provides a dynamic picture of the molecule's behavior. Analysis of this trajectory can identify the most stable conformers, the energy barriers between them, and how the molecule's shape fluctuates in different environments (e.g., in a solvent or interacting with a biological membrane). researchgate.netnih.gov The long alkyl chain and the polar alcohol group suggest that this molecule could have interesting properties at interfaces or in self-assembly, which MD is well-suited to investigate.

Table 3: Typical Outputs from a Molecular Dynamics Simulation for Conformational Analysis Note: This table describes the type of data generated, not specific values.

Analysis TypeInformation Obtained
Dihedral Angle DistributionIdentifies preferred rotation angles around single bonds.
Root Mean Square Deviation (RMSD)Measures structural stability and conformational changes over time.
Cluster AnalysisGroups similar structures from the trajectory to identify dominant conformers.
Radial Distribution FunctionDescribes how the density of surrounding solvent or other molecules varies as a function of distance from a specific site.

Modeling of Reaction Mechanisms and Transition States Incorporating Deuterium Effects

One of the most powerful applications of deuterium substitution is in the study of reaction mechanisms through the Kinetic Isotope Effect (KIE). aip.org The KIE is the ratio of the reaction rate of a compound with the lighter isotope (kH) to the rate of the same reaction with the heavier isotope (kD). If a C-H bond is broken in the rate-determining step of a reaction, the rate for the deuterated compound will be significantly slower (a "primary" KIE, kH/kD > 1), because the C-D bond has a lower zero-point energy and requires more energy to break. libretexts.orgwikipedia.org

Computational chemistry can model the entire reaction pathway, including the structures and energies of the reactants, products, and, most importantly, the transition state. By calculating the vibrational frequencies at each of these points for both the deuterated and non-deuterated species, the reaction rates (kH and kD) and thus the KIE can be predicted theoretically. escholarship.org A strong agreement between the calculated and experimentally measured KIE provides powerful evidence for a proposed reaction mechanism. For this compound, modeling the KIE for an oxidation reaction at the C3 position, for example, could confirm whether the C-H/D bond cleavage is the rate-limiting step.

Table 4: Hypothetical Calculated Kinetic Isotope Effect for Oxidation at C3 Note: This table presents hypothetical data for illustrative purposes.

ParameterValue (Calculated)
Activation Energy (Ea) for C-H cleavage (kJ/mol)85.0
Activation Energy (Ea) for C-D cleavage (kJ/mol)90.5
Predicted kH/kD at 298 K6.8

Isotopic Perturbation of Equilibrium Studies (if relevant)

The method of Isotopic Perturbation of Equilibrium (IPE) is a specialized NMR technique used to distinguish between a molecule that has a single, symmetric ground state and one that exists as a mixture of two or more structures in rapid equilibrium. mdpi.comosti.gov

This method is most relevant for systems where a proton or another group is rapidly exchanging between two chemically equivalent sites. In such a case, NMR spectroscopy shows only a single, time-averaged signal. If an isotope is introduced at a position that breaks the molecule's symmetry, it can slightly change the relative energies of the two equilibrating forms. This small perturbation of the equilibrium constant (Keq ≠ 1) causes a measurable shift in the time-averaged NMR signal, confirming the existence of the underlying equilibrium. acs.org

For the specific compound this compound, this technique is not expected to be relevant. The molecule does not possess the necessary symmetry or potential for rapid tautomerization or degenerate rearrangement that the IPE method is designed to probe. The deuterium atoms are in fixed positions on the alkene backbone, and there are no apparent low-energy equilibrium processes that would be perturbed by their presence in a way that is diagnostic of a hidden dynamic process.

Future Research Directions and Emerging Applications of Deuterated Unsaturated Alcohols in Academic Inquiry

Development of Novel Stereoselective and Regioselective Deuteration Strategies

The utility of deuterated unsaturated alcohols is intrinsically linked to the ability to synthesize them with high isotopic purity and precise stereochemical control. Future research will undoubtedly focus on the development of more efficient and versatile synthetic methodologies to access these complex molecules.

One promising avenue lies in the advancement of catalytic systems for the deuteration of alkynes. While methods for the semi-reduction of alkynes to Z-alkenes are established, achieving high stereoselectivity and regioselectivity for deuterium (B1214612) incorporation remains a significant challenge. rsc.orgnih.gov Copper-catalyzed transfer hydrogenation and hydrodeuteration reactions are emerging as powerful techniques for the site-selective installation of deuterium atoms into small molecules. proquest.com These methods often utilize readily available and inexpensive deuterium donors, precluding the need for highly flammable deuterium gas. proquest.com Future work will likely involve the design of novel ligands for transition metal catalysts, such as palladium, nickel, and copper, to fine-tune their reactivity and selectivity in alkyne semi-deuteration. rsc.orgorganic-chemistry.org For instance, copper-catalyzed reactions using deuterated analogues of alcohols and silanes as the deuterium source have shown promise in achieving high levels of deuterium incorporation in the synthesis of deuterated alkanes from alkynes. acs.org

Furthermore, the direct regioselective deuteration of alcohols using deuterium oxide (D₂O) as both the deuterium source and solvent, catalyzed by earth-abundant transition metals like manganese and iron, presents a cost-effective and environmentally benign approach. rsc.org Depending on the metal catalyst employed, high levels of deuterium incorporation can be achieved selectively at the α and β positions or exclusively at the α position of primary alcohols. rsc.org Iridium-catalyzed α-selective hydrogen/deuterium isotope exchange of alcohols using D₂O is another method that allows for the direct and chemoselective deuteration of primary and secondary alcohols. nih.govresearchgate.netrsc.org The development of these methods to accommodate a broader range of unsaturated alcohols and to control the stereochemistry of deuterium incorporation will be a key focus of future research.

Deuteration Strategy Catalyst/Reagent Deuterium Source Key Advantages
Alkyne Semi-deuterationTransition Metals (Pd, Ni, Cu) with specialized ligandsD₂, Deuterated alcohols/silanesPotential for high stereoselectivity (Z-alkenes)
Transfer HydrodeuterationCopper catalystsDeuterated alcohols/silanesAvoids flammable D₂ gas, tunable reactivity
Direct Alcohol DeuterationManganese or Iron pincer complexesD₂OCost-effective, environmentally benign
α-Selective H/D ExchangeIridium-bipyridonate complexesD₂OHigh regioselectivity, chemoselective

Exploration of New Mechanistic Insights in Enzymatic Catalysis and Biosynthesis

Deuterium-labeled compounds have long been instrumental in elucidating reaction mechanisms through the kinetic isotope effect (KIE). symeres.com The replacement of a hydrogen atom with a deuterium atom can significantly alter the rate of a chemical reaction if the C-H bond is broken in the rate-determining step. This principle will continue to be applied to unravel the intricate mechanisms of enzymatic reactions.

Specifically, deuterated unsaturated alcohols like cis-2-Decen-2,3-d2-1-ol can serve as valuable substrates for enzymes involved in lipid metabolism and signaling. By monitoring the enzymatic transformation of such molecules, researchers can gain insights into the stereochemical course of the reaction and identify rate-limiting steps. rsc.org For example, the use of stereospecifically labeled substrates has been crucial in understanding the mechanisms of enzymes like L-phenylalanine ammonia-lyase. rsc.org

Future research will likely involve the use of these probes to study a wider range of enzymes, including those involved in the biosynthesis of complex natural products. The development of enzymatic methods for the synthesis of deuterated molecules is also a growing area of interest, as enzymes offer unparalleled chemo-, regio-, and enantioselectivity under mild conditions. iaea.orgnih.gov This approach can provide access to complex deuterated structures that are difficult to prepare using traditional chemical synthesis. iaea.org The strategic placement of deuterium can also mitigate metabolism-mediated toxicity by altering metabolic pathways. acs.org

Application Area Information Gained Example Enzyme Classes
Kinetic Isotope Effect StudiesRate-determining steps, transition state structuresDehydrogenases, Oxidases, Lyases
Stereochemical ProbesStereochemical course of enzymatic reactionsIsomerases, Hydratases
Biosynthetic Pathway ElucidationTracing the fate of atoms through metabolic pathwaysPolyketide synthases, Terpene cyclases
Mitigating ToxicityUnderstanding and altering metabolic fatesCytochrome P450 enzymes

Advancements in High-Throughput Analytical Techniques for Isotopic Tracing

The ability to accurately and efficiently detect and quantify deuterated molecules within complex biological matrices is paramount to their utility as tracers. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical tools for this purpose. nih.govnih.gov Future advancements in these techniques will significantly enhance the scope and resolution of isotopic tracing studies.

In the realm of mass spectrometry, the development of untargeted liquid chromatography-mass spectrometry (LC-MS) approaches is enabling the simultaneous tracking of a labeled precursor into a multitude of downstream metabolites. d-nb.info This provides a global view of metabolic networks. d-nb.info However, the processing of the vast and complex datasets generated by these methods remains a challenge. d-nb.inforesearchgate.net Future research will focus on developing more sophisticated software tools and optimization methods to improve the automated extraction and quantification of isotopic data. d-nb.inforesearchgate.net High-resolution mass spectrometry (HRMS) is also becoming increasingly important for resolving complex mixtures of isotopically labeled species. nih.gov

NMR spectroscopy, while generally less sensitive than MS, offers the advantage of providing detailed structural information and the precise location of the deuterium label within a molecule. symeres.com Deuterium NMR spectroscopy can be used to monitor the metabolic fate of deuterated compounds in vivo. clearsynth.com Continued improvements in NMR technology, such as higher field strengths and advanced pulse sequences, will enhance the sensitivity and resolution of these experiments.

Analytical Technique Key Strengths Future Developments
Mass Spectrometry (MS)High sensitivity, high throughput, untargeted analysisAdvanced data processing software, improved HRMS for isotopic resolution
Nuclear Magnetic Resonance (NMR)Precise structural information, non-destructiveHigher field magnets, novel pulse sequences for enhanced sensitivity
Isotope Ratio Mass Spectrometry (IRMS)High precision for isotope ratiosMiniaturization, coupling with other separation techniques
Molecular Rotational Resonance (MRR)Precise determination of isotope location, quantification of isotopologuesChiral tagging for enantiomeric excess determination

Potential as Molecular Probes in Chemical Biology and Advanced Materials Science (non-clinical applications)

The unique properties of deuterated compounds make them valuable probes in diverse areas of chemical biology and materials science. resolvemass.caresearchgate.net In chemical biology, deuterated unsaturated alcohols can be used to study protein-ligand interactions and the dynamics of biological membranes. The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule, which can be exploited to probe specific interactions. resolvemass.ca Deuterated carbohydrates have been used as "label-free" substrates to probe nutrient uptake in bacteria using nuclear reaction analysis, a technique that could be extended to other deuterated small molecules. nih.govrsc.org

In materials science, the incorporation of deuterium into organic molecules can lead to materials with enhanced stability and unique spectroscopic properties. resolvemass.ca For example, the C-D bond is stronger than the C-H bond, which can lead to increased thermal and photochemical stability. scielo.org.mx This is particularly relevant for the development of organic electronic materials, where device lifetime is a critical parameter. scielo.org.mx Deuterated polymers are also used in neutron scattering experiments to probe the structure and dynamics of polymer chains. resolvemass.ca The application of deuterated unsaturated alcohols in the synthesis of novel polymers and functional materials is a promising area for future research.

Field of Application Specific Use Advantage of Deuteration
Chemical BiologyProbing protein-ligand interactionsAltered vibrational modes for spectroscopic studies
Studying membrane dynamicsMinimal steric perturbation compared to fluorescent labels
"Label-free" nutrient uptake studiesAvoids bulky chemical labels
Advanced Materials ScienceOrganic electronicsEnhanced material stability (stronger C-D bond)
Polymer scienceContrast agent in neutron scattering
Nonlinear opticsReduced absorption in the near-infrared spectrum

Integration with Advanced Imaging Techniques for Spatiotemporal Molecular Tracking (non-clinical)

Visualizing the distribution and transformation of molecules within complex systems in real-time is a major goal of chemical research. The integration of deuterated compounds with advanced imaging techniques offers a powerful approach to achieve this. Deuterium Metabolic Imaging (DMI) is an emerging MRI-based technique that allows for the non-invasive, three-dimensional mapping of the metabolic fate of deuterated substrates. researchgate.netauntminnie.com This technique has shown promise for imaging active metabolism in vivo. auntminnie.com

Future research in this area will focus on expanding the range of deuterated probes that can be used with DMI and improving the sensitivity and spatial resolution of the imaging experiments. auntminnie.com The development of methods to deliver deuterated unsaturated alcohols to specific tissues or cellular compartments will be crucial for their application in spatiotemporal molecular tracking. Furthermore, the combination of isotope labeling with mass spectrometry imaging (MSI) is a potent strategy for elucidating the dynamics of metabolism at the cellular level. oup.comspringernature.com This approach can reveal the spatio-temporal dynamics of lipid biosynthesis and other metabolic processes. oup.com Applying these advanced imaging techniques to track the fate of specifically designed deuterated unsaturated alcohols will provide unprecedented insights into their biological roles and metabolic transformations.

Imaging Technique Principle Information Obtained Future Directions
Deuterium Metabolic Imaging (DMI)MRI detection of deuterium signals from labeled compounds and their metabolites3D maps of metabolic activity in vivoImproved sensitivity and resolution, development of new probes
Mass Spectrometry Imaging (MSI)Spatially resolved mass analysis of molecules on a tissue surfaceVisualization of the distribution of labeled compounds and metabolites at the cellular levelIntegration with in vivo isotope labeling for dynamic studies
Nuclear Reaction Analysis (NRA)Ion-beam analysis sensitive to deuteriumQuantitative measurement of nutrient uptakeApplication to a wider range of deuterated probes and biological systems

Q & A

Q. How can researchers mitigate batch-to-batch variability in deuterated compound synthesis?

  • Methodological Answer : Standardize deuterium sources (e.g., D₂O purity ≥99.9%) and reaction moisture levels. Implement in-line FTIR monitoring for real-time reaction control. Statistical process control (SPC) charts can track variability in isotopic enrichment ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.